molecular formula C18H36F2 B12837215 1,18-Difluorooctadecane CAS No. 408-43-5

1,18-Difluorooctadecane

Cat. No.: B12837215
CAS No.: 408-43-5
M. Wt: 290.5 g/mol
InChI Key: RZANIBRTDLBGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,18-Difluorooctadecane (C₁₈H₃₆F₂) is a fluorinated alkane featuring two fluorine atoms at the terminal positions of an 18-carbon chain. Fluorinated alkanes like this compound are of interest in materials science due to their hydrophobic and chemical stability traits, though their environmental and toxicological profiles require careful evaluation .

Properties

CAS No.

408-43-5

Molecular Formula

C18H36F2

Molecular Weight

290.5 g/mol

IUPAC Name

1,18-difluorooctadecane

InChI

InChI=1S/C18H36F2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2

InChI Key

RZANIBRTDLBGEK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCF)CCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,18-Difluorooctadecane can be synthesized through several methods. One common approach involves the fluorination of octadecane. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial-scale fluorination processes often employ specialized equipment to handle the reactive and potentially hazardous fluorinating agents safely.

Chemical Reactions Analysis

Types of Reactions

1,18-Difluorooctadecane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the removal of fluorine atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.

Major Products

    Substitution: Products include various substituted alkanes depending on the nucleophile used.

    Oxidation: Products include fluorinated alcohols, aldehydes, or carboxylic acids.

    Reduction: The major product is octadecane, with the fluorine atoms removed.

Scientific Research Applications

1,18-Difluorooctadecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination on the physical and chemical properties of long-chain alkanes.

    Biology: Fluorinated compounds are often used in biological studies to investigate membrane interactions and protein-lipid interactions.

    Medicine: Fluorinated alkanes can serve as precursors for the synthesis of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the development of specialty materials, such as lubricants and surfactants, due to its unique properties imparted by fluorination.

Mechanism of Action

The mechanism by which 1,18-difluorooctadecane exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine is highly electronegative, which influences the electron distribution in the molecule. This can affect the compound’s reactivity, stability, and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors differently than their non-fluorinated counterparts, potentially leading to unique biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,18-Dibromooctadecane (C₁₈H₃₆Br₂)

  • Structural Similarity : Replaces terminal fluorine atoms with bromine, resulting in a heavier molecular weight (392.29 g/mol vs. ~290.5 g/mol for the difluoro analog).
  • Toxicity : Classified under GHS for acute toxicity (oral, dermal) and skin/eye irritation. Chronic toxicity data remain insufficient .

Perfluorinated Alkanes (e.g., Perfluorododecane, C₁₂F₂₆)

  • Structural Contrast : Fully fluorinated chains (e.g., hexacosafluorododecane, CAS 307-59-5) exhibit extreme hydrophobicity and thermal stability compared to partially fluorinated analogs like 1,18-Difluorooctadecane .
  • Environmental Impact: Persistent in ecosystems due to strong C-F bonds, with bioaccumulation risks documented in perfluorinated carboxylic acids (e.g., perfluorododecanoic acid, CAS 335-76-2) .

Other Fluorinated Derivatives

  • 1,1-Difluoroethane (CAS 75-37-6) : A short-chain fluorinated hydrocarbon with reactive tendencies (e.g., explosive reactions with oxidizing agents). Highlights the stability differences between short- and long-chain fluorocarbons .
  • Fluorinated Esters (e.g., 2-Propenoic acid esters, CAS 4980-53-4): Used in industrial coatings; demonstrate how terminal fluorination in alkanes contrasts with functionalized fluorinated compounds in reactivity and applications .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications Toxicity Concerns
This compound C₁₈H₃₆F₂ ~290.5 F at C1, C18 Hydrophobic, stable Research chemical Insufficient data
1,18-Dibromooctadecane C₁₈H₃₆Br₂ 392.29 Br at C1, C18 Solid/semi-solid/liquid, lab use Laboratory studies Acute toxicity
Perfluorododecane C₁₂F₂₆ 662.1 F at all C positions High thermal stability, persistent Industrial coatings Bioaccumulative
1,1-Difluoroethane C₂H₄F₂ 66.05 F at C1, C1 Volatile, reactive Refrigerant Explosive hazards

Research Findings and Critical Analysis

  • Synthesis Challenges : Fluorination at terminal positions (as in this compound) is less synthetically demanding than full-chain perfluorination, but yield and purity data are absent in the literature .
  • Toxicological Gaps: No acute or chronic toxicity studies exist for this compound, contrasting with its brominated analog’s documented hazards .

Biological Activity

1,18-Difluorooctadecane, a fluorinated alkane with the molecular formula C18H36F2, is notable for its unique properties derived from the presence of fluorine atoms at the first and eighteenth positions of the octadecane backbone. This compound has garnered interest in various scientific fields due to its potential biological activities and interactions in biological systems.

The electronegativity of fluorine significantly alters the chemical behavior of organic compounds. In this compound, the fluorine atoms enhance hydrophobicity and stability compared to non-fluorinated alkanes. This modification can influence interactions with biological membranes and proteins, potentially affecting cellular mechanisms and enzyme activities.

Mechanism of Interaction:

  • Membrane Interactions: Fluorinated compounds like this compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Protein Binding: The presence of fluorine may affect binding affinities with various proteins and enzymes, leading to altered biological responses.

Biological Activity

Research into the biological activity of this compound primarily focuses on its role in membrane dynamics and protein interactions.

Key Findings:

Case Study 1: Membrane Interaction Studies

In a study examining the effects of fluorinated compounds on lipid membranes, researchers found that this compound significantly altered membrane fluidity compared to its non-fluorinated counterpart. This alteration was linked to changes in protein localization and activity within the membrane environment.

Case Study 2: Protein-Lipid Interaction

A study focused on protein-lipid interactions revealed that this compound could disrupt normal protein folding and function when incorporated into lipid environments. This disruption was attributed to changes in hydrophobic interactions caused by the fluorinated tail.

Applications in Medicine and Industry

This compound has potential applications in:

  • Pharmaceuticals: As a precursor for developing drugs that require specific lipophilicity or stability profiles.
  • Agrochemicals: Used in formulations that leverage its unique properties for enhanced efficacy.
  • Specialty Materials: Employed in creating lubricants and surfactants due to its hydrophobic characteristics.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Membrane InteractionAlters fluidity and permeability of lipid bilayers,
Protein BindingAffects binding affinities with enzymes,
Enzyme ActivityPotential inhibition or activation of metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.